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Compound of Interest

Compound Name: 2-(2-Phenylethynyl)aniline

Cat. No.: B188489 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular

geometry of 2-(2-Phenylethynyl)aniline, a molecule of significant interest in medicinal

chemistry and materials science. This document details the experimental protocols for its

synthesis and structural determination, presenting available data in a clear and accessible

format.

Molecular Structure and Geometry
2-(2-Phenylethynyl)aniline, with the chemical formula C₁₄H₁₁N, is an aromatic compound

characterized by an aniline ring substituted with a phenylethynyl group at the ortho position.

The molecular structure features a planar aniline ring and a linear acetylene linker connecting

to the phenyl group. The overall geometry is influenced by the sp-hybridization of the acetylenic

carbons and the sp²-hybridization of the aromatic carbons.

While a specific crystallographic information file (CIF) from the Crystallography Open Database

(COD) with identification number 7002847 exists for this compound, direct access to the file for

detailed analysis of bond lengths and angles was not available at the time of this writing.

However, based on theoretical principles and spectroscopic data, the molecule is expected to

adopt a largely planar conformation to maximize electronic conjugation between the aromatic

systems and the acetylene bridge. The aniline and phenyl rings are likely to be twisted relative

to each other to minimize steric hindrance.
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Below is a diagram illustrating the molecular structure of 2-(2-Phenylethynyl)aniline.

Caption: Molecular structure of 2-(2-Phenylethynyl)aniline.

Experimental Protocols
Synthesis of 2-(2-Phenylethynyl)aniline via Sonogashira
Coupling
A prevalent method for the synthesis of 2-(2-phenylethynyl)aniline is the Sonogashira cross-

coupling reaction.[1][2] This reaction involves the coupling of a terminal alkyne

(phenylacetylene) with an aryl halide (2-iodoaniline) in the presence of a palladium catalyst, a

copper(I) co-catalyst, and a base.

Materials:

2-Iodoaniline

Phenylacetylene

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

Copper(I) iodide (CuI)

Base (e.g., triethylamine or diisopropylamine)

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

Inert gas (e.g., Argon or Nitrogen)

Procedure:

A reaction flask is charged with 2-iodoaniline, a palladium catalyst, and copper(I) iodide

under an inert atmosphere.

Anhydrous solvent and the amine base are added to the flask, and the mixture is stirred.

Phenylacetylene is then added dropwise to the reaction mixture.
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The reaction is typically heated to a temperature ranging from room temperature to 80 °C

and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until

completion.

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is

removed under reduced pressure.

The residue is then subjected to a work-up procedure, which may involve extraction with an

organic solvent and washing with water or brine.

The crude product is purified by column chromatography on silica gel to afford pure 2-(2-
phenylethynyl)aniline.

Single Crystal Growth for X-ray Diffraction
Obtaining high-quality single crystals is a critical step for X-ray crystallographic analysis.[3][4][5]

A common method for growing single crystals of organic compounds is slow evaporation from a

suitable solvent or a mixture of solvents.

Procedure:

The purified 2-(2-phenylethynyl)aniline is dissolved in a minimal amount of a suitable

solvent (e.g., ethanol, hexane, or a mixture thereof) at a slightly elevated temperature to

create a saturated or near-saturated solution.

The solution is filtered to remove any particulate matter.

The filtered solution is placed in a clean vial, which is loosely capped or covered with

parafilm with small perforations to allow for slow evaporation of the solvent.

The vial is left undisturbed in a vibration-free environment at a constant temperature.

Over a period of several days to weeks, as the solvent slowly evaporates, the concentration

of the solute will increase, leading to the formation of single crystals.

Once crystals of suitable size and quality have formed, they are carefully harvested from the

mother liquor.
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Crystal Structure Determination Workflow
The determination of the crystal structure of 2-(2-Phenylethynyl)aniline involves a

standardized workflow using single-crystal X-ray diffraction.[6][7][8]
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Caption: Experimental workflow for crystal structure determination.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b188489?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Steps:

Crystal Mounting: A suitable single crystal is carefully mounted on a goniometer head.[6]

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-rays

are directed at the crystal, and the resulting diffraction pattern is recorded on a detector as

the crystal is rotated.[7][8]

Data Processing: The collected diffraction data are processed to determine the unit cell

parameters, space group, and the intensities of the reflections.

Structure Solution: The initial atomic positions are determined from the processed data using

methods such as direct methods or Patterson methods.

Structure Refinement: The initial structural model is refined against the experimental data

using least-squares minimization techniques to obtain the final, accurate crystal structure.[9]

Validation: The final structure is validated using software tools like CheckCIF to ensure its

chemical and crystallographic soundness.

Analysis: The validated structure provides detailed information on bond lengths, bond

angles, torsion angles, and intermolecular interactions.

Deposition: The final crystallographic data is deposited in a public database such as the

Crystallography Open Database (COD) or the Cambridge Crystallographic Data Centre

(CCDC) to make it available to the scientific community.

Quantitative Data Summary
As direct access to the CIF file (COD ID 7002847) was not available, a detailed table of

quantitative crystallographic data cannot be provided at this time. Researchers are encouraged

to access the Crystallography Open Database for the complete dataset. The tables below are

placeholders for the expected data categories.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value

Empirical formula C₁₄H₁₁N

Formula weight 193.25

Temperature Data not available

Wavelength Data not available

Crystal system Data not available

Space group Data not available

Unit cell dimensions

a = Data not available Åb = Data not available

Åc = Data not available Åα = Data not available

°β = Data not available °γ = Data not available °

Volume Data not available Å³

Z Data not available

Density (calculated) Data not available Mg/m³

Absorption coefficient Data not available mm⁻¹

F(000) Data not available

Crystal size Data not available mm³

Theta range for data collection Data not available °

Index ranges Data not available

Reflections collected Data not available

Independent reflections Data not available [R(int) = Data not available]

Completeness to theta = Data not available° Data not available %

Absorption correction Data not available

Max. and min. transmission Data not available

Refinement method Data not available
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Data / restraints / parameters
Data not available / Data not available / Data not

available

Goodness-of-fit on F² Data not available

Final R indices [I>2sigma(I)]
R1 = Data not available, wR2 = Data not

available

R indices (all data)
R1 = Data not available, wR2 = Data not

available

Largest diff. peak and hole Data not available and Data not available e.Å⁻³

Table 2: Selected Bond Lengths (Å)

Bond Length (Å)

C(1)-C(2) Data not available

C(2)-C(7) Data not available

C(7)-C(8) Data not available

C(8)-C(9) Data not available

C(1)-N(1) Data not available

Table 3: Selected Bond Angles (°)

Angle Degree (°)

C(1)-C(2)-C(7) Data not available

C(2)-C(7)-C(8) Data not available

C(7)-C(8)-C(9) Data not available

C(2)-C(1)-N(1) Data not available

Table 4: Selected Torsion Angles (°)
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Torsion Angle Degree (°)

C(6)-C(1)-C(2)-C(7) Data not available

C(1)-C(2)-C(7)-C(8) Data not available

C(2)-C(7)-C(8)-C(9) Data not available

C(7)-C(8)-C(9)-C(14) Data not available

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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